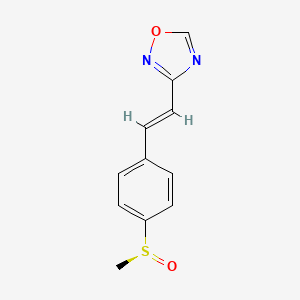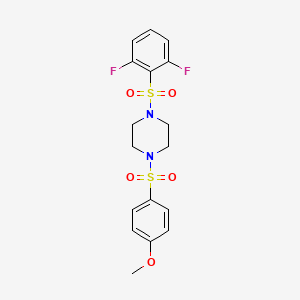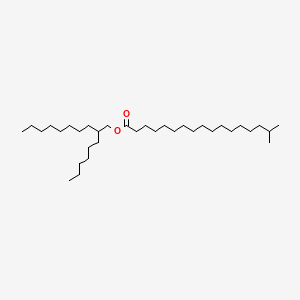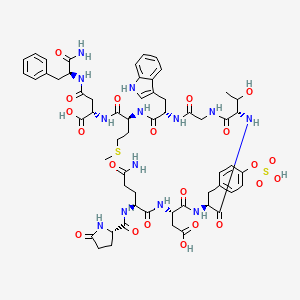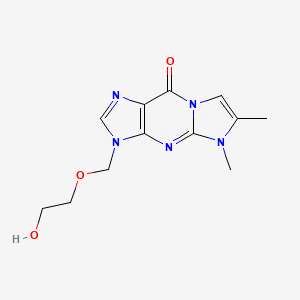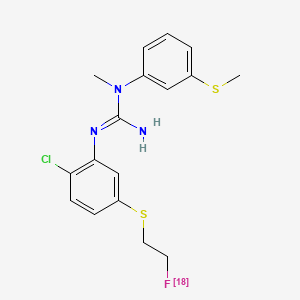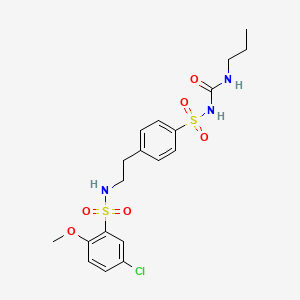
Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a urea moiety linked to a sulfonamide group, making it a valuable molecule in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- typically involves multiple steps. One common method includes the reaction of 3-chloro-6-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a urea derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and urea-based molecules. Examples include:
- Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-cyclohexyl-
- Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-methyl-
Uniqueness
What sets Urea, 1-((p-(2-(3-chloro-6-methoxybenzenesulfonamido)ethyl)phenyl)sulfonyl)-3-propyl- apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
81514-26-3 |
|---|---|
Molecular Formula |
C19H24ClN3O6S2 |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
1-[4-[2-[(5-chloro-2-methoxyphenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea |
InChI |
InChI=1S/C19H24ClN3O6S2/c1-3-11-21-19(24)23-30(25,26)16-7-4-14(5-8-16)10-12-22-31(27,28)18-13-15(20)6-9-17(18)29-2/h4-9,13,22H,3,10-12H2,1-2H3,(H2,21,23,24) |
InChI Key |
PCMYTJTWRUILRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


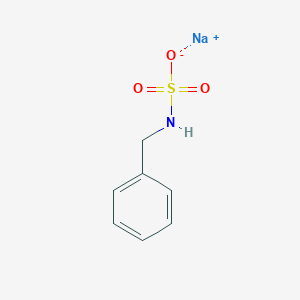
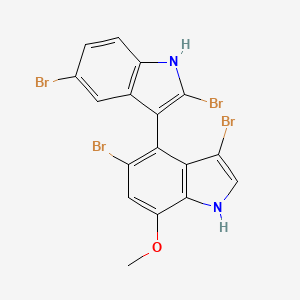
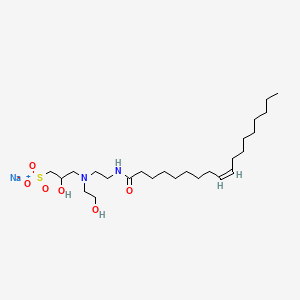
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
